molecular formula C17H13N5O2 B2735126 3-((1-(4-Cyanobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034561-27-6

3-((1-(4-Cyanobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2735126
CAS No.: 2034561-27-6
M. Wt: 319.324
InChI Key: KAKWZAMPYIGMHF-UHFFFAOYSA-N
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Description

3-((1-(4-Cyanobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034561-27-6) is a chemical compound with the molecular formula C17H13N5O2 and a molecular weight of 319.32 g/mol. This research chemical is part of the pyrazine-based class of compounds, which are recognized as important scaffolds in medicinal chemistry due to their nitrogen-containing heterocyclic structure and promising pharmacological properties . Pyrazine derivatives have garnered significant attention for their potential in drug discovery, particularly as kinase inhibitors . Kinases are a major family of enzymes involved in cellular signaling pathways regulating proliferation, apoptosis, and inflammation; targeting them with small molecules like pyrazine-based inhibitors represents a key therapeutic strategy in oncology and other disease areas . The specific molecular architecture of this compound, featuring both pyrazine and pyrrolidine rings connected via an ether linkage and a cyanobenzoyl group, suggests its potential utility as a key intermediate or targeted inhibitor in preclinical research. Its calculated properties include a topological polar surface area of 103 Ų and an XLogP3 value of 1.2, which are relevant parameters for understanding its drug-likeness and bioavailability in research settings . This product is intended for research purposes as a potential protein kinase inhibitor or as a building block in the synthesis of more complex bioactive molecules. It is supplied for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

3-[1-(4-cyanobenzoyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c18-9-12-1-3-13(4-2-12)17(23)22-8-5-14(11-22)24-16-15(10-19)20-6-7-21-16/h1-4,6-7,14H,5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKWZAMPYIGMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(4-Cyanobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 4-cyanobenzoyl chloride and an amine.

    Etherification: The pyrrolidine intermediate is then reacted with a pyrazine derivative under basic conditions to form the ether linkage.

    Final Coupling:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-((1-(4-Cyanobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Sodium cyanide for cyanation, or halogenating agents for introducing halogens.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated pyrazine derivatives or other substituted pyrazines.

Scientific Research Applications

Chemistry

In chemistry, 3-((1-(4-Cyanobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies may focus on its activity against certain diseases or its ability to modulate biological pathways.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 3-((1-(4-Cyanobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the pyrazine ring can participate in hydrogen bonding or π-π interactions, which are crucial for binding to biological targets. The pyrrolidine ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Systems

(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
  • Structure: Contains a thiazolo-pyrimidine core with a 4-cyanobenzylidene substituent.
  • Key Differences: The pyrazine ring in the target compound is replaced by a pyrimidine-thiazole fused system. Pharmacological Activity: Thiazolo-pyrimidine derivatives are known for antimicrobial and antitumor activities, whereas pyrazine derivatives often target kinase inhibition or act as CNS agents .
  • Spectral Data :
    • IR: CN stretch at 2,209 cm⁻¹; NH stretches at 3,423–3,119 cm⁻¹.
    • Molecular Weight: 403 g/mol (C₂₂H₁₇N₃O₃S) .
3-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile (BK68713)
  • Structure: Features a thiazole-5-carbonyl group instead of 4-cyanobenzoyl on the pyrrolidine ring.
  • Key Differences: The 4-cyanophenyl group is replaced by a methyl-thiazole moiety, altering solubility (logP) and hydrogen-bonding capacity. Molecular Weight: 315.35 g/mol (C₁₄H₁₃N₅O₂S) .
2-Amino-5-(2-hydroxy-4-methylbenzoyl)-4-phenylthiophene-3-carbonitrile (37)
  • Structure: Thiophene core with a benzoyl substituent and cyano group.
  • Key Differences :
    • Thiophene vs. pyrazine: Thiophene’s electron-rich nature contrasts with pyrazine’s electron-deficient aromaticity.
    • Applications: Thiophene derivatives are widely used in optoelectronics, while pyrazines are explored in drug design .

Pharmacological and Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups IR CN Stretch (cm⁻¹)
Target Compound C₁₇H₁₂N₅O₂ 326.31 Cyano, benzoyl, pyrrolidine ~2,220 (estimated)
(2Z)-2-(4-Cyanobenzylidene)-... (11b) C₂₂H₁₇N₃O₃S 403.00 Cyano, thiazolo-pyrimidine 2,209
BK68713 C₁₄H₁₃N₅O₂S 315.35 Cyano, thiazole Not reported
Compound 37 C₁₉H₁₄N₂O₂ 302.00 Cyano, benzoyl, thiophene ~2,220 (estimated)

Functional Group Impact on Bioactivity

  • Cyano Group (CN): Enhances binding affinity to enzymes (e.g., kinases) via dipole interactions. Present in all compared compounds.
  • Benzoyl vs. Thiazole (BK68713): Introduces sulfur-based hydrogen bonding and metabolic stability .
  • Pyrrolidine vs. Thiophene :
    • Pyrrolidine’s conformational flexibility aids in target engagement, while thiophene’s rigidity favors planar interactions .

Biological Activity

3-((1-(4-Cyanobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Core Structure : Pyrazine ring with a carbonitrile group.
  • Substituents : A pyrrolidine moiety linked through an ether bond to a cyanobenzoyl group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Potassium Channels : The compound has shown potential in modulating potassium channels, particularly TASK-1 (KCNK3), which are involved in cardiac function and arrhythmias .
  • Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antifungal properties, indicating that this compound may also possess similar activities .
  • Anti-inflammatory Effects : Compounds with structural similarities have been evaluated for their ability to inhibit nitric oxide production, suggesting potential anti-inflammatory mechanisms .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound and its analogs.

Activity Type Tested Compound Effect Observed Reference
Potassium Channel ModulationThis compoundModulation of TASK-1 channels
AntibacterialPyrazole derivativesMIC values ranging from 0.12 to 0.98 µg/mL
Anti-inflammatoryQuinoline derivativesInhibition of NO production

Case Study 1: Antimicrobial Evaluation

In a study evaluating various quinoline derivatives, compounds similar to this compound exhibited potent antibacterial activity against strains like Shigella flexneri and Candida albicans. The most effective derivative showed an MIC of 0.12 µg/mL, indicating a strong potential for therapeutic applications in treating infections .

Case Study 2: Anti-inflammatory Properties

Research into anti-inflammatory compounds revealed that derivatives with similar structures effectively inhibited nitric oxide production in LPS-induced RAW 264.7 cells. The inhibition was comparable to established anti-inflammatory drugs, suggesting that the compound may also possess significant anti-inflammatory properties through the inhibition of iNOS and COX-2 expression .

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